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  • Product: 2,5-dichloro-4-sulfanylphenol
  • CAS: 100606-86-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2,5-dichloro-4-sulfanylphenol at Room Temperature

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the thermodynamic stability of 2,5-dichloro-4-sulfanylphenol at ambient room te...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermodynamic stability of 2,5-dichloro-4-sulfanylphenol at ambient room temperature. While specific experimental data for this compound is limited in public literature, this document synthesizes established principles from the stability of analogous substituted phenols and thiophenols to build a robust predictive framework. It outlines the theoretical underpinnings of the molecule's stability, details potential degradation pathways, and presents a rigorous, field-proven methodology for experimental stability assessment. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to design and execute meaningful stability studies for this and related compounds.

Introduction and Molecular Profile

2,5-dichloro-4-sulfanylphenol is a halogenated aromatic compound featuring a hydroxyl (-OH) group and a sulfanyl (-SH, also known as mercapto) group. Its molecular structure (C₆H₄Cl₂OS) suggests potential utility as a building block or intermediate in the synthesis of more complex molecules, particularly in the agrochemical or pharmaceutical industries.[1] Understanding the inherent stability of such a molecule is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle—from synthesis and storage to formulation and application.[2]

The purpose of stability testing is to provide evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[3] This knowledge is critical for establishing appropriate storage conditions, defining a re-test period or shelf life, and developing stable formulations.[4]

Molecular Structure:

  • Formula: C₆H₄Cl₂OS

  • Molecular Weight: 195.06 g/mol

  • Key Functional Groups: Phenolic hydroxyl, Thiophenol (sulfanyl), Aryl chloride

The interplay of these functional groups dictates the molecule's reactivity and, consequently, its stability.

Theoretical Stability Assessment & Potential Degradation Pathways

The stability of 2,5-dichloro-4-sulfanylphenol at room temperature is primarily influenced by the reactivity of its sulfanyl and phenolic hydroxyl groups.

Key Reactive Sites
  • Sulfanyl Group (-SH): This is the most probable site of degradation. Thiols are notoriously susceptible to oxidation.[5] They can be readily oxidized to form disulfides, and further to sulfinic or sulfonic acids, especially in the presence of air (oxygen), metal ions, or base catalysts.[5]

  • Phenolic Hydroxyl Group (-OH): The phenol ring is activated towards electrophilic substitution and is also susceptible to oxidation, which can lead to the formation of quinone-type structures or polymeric materials.[6][7] The presence of electron-withdrawing chloro groups can influence the pKa of the phenol and its susceptibility to oxidation.

  • Aromatic Ring: The chlorinated benzene ring is generally stable but can be susceptible to photodegradation upon exposure to UV light, potentially leading to dechlorination.[8][9]

Predicted Degradation Pathways

Based on the functional groups present, the following degradation pathways are the most likely to occur at room temperature:

  • Oxidative Dimerization: The most common degradation pathway for thiophenols is oxidation to form a disulfide dimer. This reaction is often catalyzed by trace metals and can be accelerated by basic conditions which favor the formation of the more reactive thiophenolate anion.[5]

  • Further Oxidation: The disulfide or the initial thiol can be further oxidized to form sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H). This process is typically driven by stronger oxidizing agents or prolonged exposure to atmospheric oxygen.

  • Photodegradation: Aromatic compounds, especially those with halogen substituents, can be sensitive to light.[10] UV exposure can lead to homolytic cleavage of the C-S, C-Cl, or O-H bonds, initiating radical chain reactions that result in complex degradation product mixtures.[9]

Below is a diagram illustrating the primary predicted degradation pathway.

G cluster_0 Primary Degradation: Oxidation A 2,5-dichloro-4-sulfanylphenol B Disulfide Dimer A->B O₂ / Metal Ions (Dimerization) C Sulfinic/Sulfonic Acids A->C Strong Oxidation B->C Further Oxidation

Caption: Predicted oxidative degradation pathway for 2,5-dichloro-4-sulfanylphenol.

Experimental Stability Assessment: A Practical Workflow

A comprehensive stability assessment should be conducted according to established principles, such as those outlined in the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A).[11][12] The workflow involves subjecting the compound to stress conditions (forced degradation) to rapidly identify likely degradation products and then performing long-term studies under controlled room temperature conditions.[13]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for establishing degradation pathways and developing and validating a stability-indicating analytical method.[4][14] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[15]

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionPurposePotential Products
Oxidation 3% Hydrogen Peroxide (H₂O₂) in solution, room temp.To simulate oxidative stress. The sulfanyl group is highly susceptible.Disulfides, sulfoxides, sulfonic acids.
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl), heated (e.g., 60°C).To test stability in acidic conditions.Generally stable, but forces degradation to test method.
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH), room temp.To test stability in basic conditions. Base can catalyze thiol oxidation.Thiophenolate anion, disulfide dimer.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).To evaluate light sensitivity.Radical-induced products, dechlorinated species.
Thermal Solid-state sample at elevated temperature (e.g., 60-80°C).To assess solid-state thermal stability and accelerate potential degradation.Products of oxidation or decomposition.
Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the technique of choice.[16]

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for this type of aromatic compound.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a high percentage of Solvent A and gradually increase Solvent B. A typical gradient might be: 10% B to 90% B over 20 minutes. This ensures that both the relatively polar parent compound and any less polar degradation products (like the disulfide dimer) are eluted and resolved.

  • Detection: A Photodiode Array (PDA) detector is recommended to monitor at multiple wavelengths (e.g., 220-400 nm) and to check for peak purity. The λmax for the parent compound should be used for quantification.

  • Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. Crucially, samples from the forced degradation studies must be analyzed to prove that all degradation products are resolved from the parent peak and from each other.

Long-Term Stability Study at Room Temperature

The core study involves storing the 2,5-dichloro-4-sulfanylphenol under controlled room temperature conditions and analyzing it at predetermined time points.

Protocol 2: ICH Long-Term Stability Study

  • Storage Conditions: Store the compound at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3][17] The material should be stored in a container that mimics the proposed commercial packaging, and protected from light.

  • Sample Preparation: Prepare multiple aliquots of a single batch of the compound to be tested.

  • Testing Schedule: Pull samples for analysis at specified time points. A typical schedule would be 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each time point, analyze the sample using the validated stability-indicating HPLC method. Key parameters to measure include:

    • Assay of 2,5-dichloro-4-sulfanylphenol (should remain within specification, e.g., 98.0-102.0%).

    • Quantification of any specified degradation products.

    • Total impurities/degradation products.

    • Mass balance: The sum of the assay and the total impurities should ideally be close to 100% of the initial value.[15]

The following diagram outlines the comprehensive workflow for stability assessment.

G cluster_workflow Stability Assessment Workflow start Start: Obtain Pure 2,5-dichloro-4-sulfanylphenol forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) start->forced_deg method_dev Develop & Validate Stability-Indicating HPLC Method forced_deg->method_dev long_term Initiate Long-Term (25°C/60%RH) & Accelerated (40°C/75%RH) Stability Studies method_dev->long_term analysis Analyze Samples at Predetermined Time Points (0, 3, 6, 9, 12... months) long_term->analysis data_eval Evaluate Data: Assay, Impurity Profile, Mass Balance analysis->data_eval end Establish Re-test Period & Storage Conditions data_eval->end

Caption: A comprehensive workflow for assessing the stability of a new chemical entity.

Conclusion and Recommendations

The thermodynamic stability of 2,5-dichloro-4-sulfanylphenol at room temperature is predicted to be primarily limited by its susceptibility to oxidation at the sulfanyl group, leading to the formation of a disulfide dimer. This process can be accelerated by the presence of oxygen, light, and basic conditions.

For researchers and drug development professionals, the following recommendations are crucial:

  • Handling & Storage: To ensure maximum stability, 2,5-dichloro-4-sulfanylphenol should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) and at controlled room temperature or under refrigeration.[5]

  • Formulation: When used in formulations, particularly in solution, the use of antioxidants, chelating agents (to sequester metal ions), and buffered conditions (ideally neutral to slightly acidic pH) should be considered to mitigate degradation.

  • Experimental Verification: The theoretical assessments in this guide must be confirmed through rigorous experimental studies as outlined. A well-executed forced degradation study coupled with a long-term stability program using a validated, stability-indicating method is the only authoritative way to determine the true stability profile of the compound.

References

  • Recent progress in photocatalytic degradation of chlorinated phenols and reduction of heavy metal ions in water by TiO2. (2021). Taylor & Francis Online. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • Recent progress in photocatalytic degradation of chlorinated phenols and reduction of heavy metal ions in water by TiO2-based catalysts. (2021). Taylor & Francis Online. Available at: [Link]

  • ICH. (2010). Q1A(R2) Guideline. ICH. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. Available at: [Link]

  • Photo-degradation of chlorophenols in the aqueous solution | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • PHOTOCATALYTIC DEGRADATION OF CHLOROPHENOLS IN AQUEOUS SUSPENSION USING Ag-TiO2 CATALYSTS. (n.d.). PolyU Institutional Research Archive. Available at: [Link]

  • stability testing of new drug substances and products. (n.d.). PMDA. Available at: [Link]

  • Dual-Site Synergetic Photochemical Activation of Chlorinated Phenols Triggered by Surface Hydroxyls of Photocatalysts under Visible Light. (2023). ACS Publications. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). EMA. Available at: [Link]

  • Thermal studies of chlorinated thiophenols. (2025). Open Research Newcastle. Available at: [Link]

  • Reversible Phenol Oxidation and Reduction in the Structurally Well-Defined 2-Mercaptophenol-α3C Protein. (2013). ACS Publications. Available at: [Link]

  • Reversible phenol oxidation and reduction in the structurally well-defined 2-Mercaptophenol-α₃C protein. (2013). PubMed. Available at: [Link]

  • Aerobic microbial degradation of aromatic sulfur-containing compounds and effect of chemical structures. (1998). PubMed. Available at: [Link]

  • Reversible phenol oxidation-reduction in the structurally well-defined 2-mercaptophenol-α3C protein. (n.d.). PMC. Available at: [Link]

  • Accessing and Utilizing Thiols in Organic Chemistry. (n.d.). ChemRxiv. Available at: [Link]

  • Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. (2025). PMC. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol. (n.d.). NCBI Bookshelf. Available at: [Link]

  • Phenols. (n.d.). Hach. Available at: [Link]

  • Substituent effects on the S–H bond dissociation energies of thiophenols. (n.d.). RSC Publishing. Available at: [Link]

  • (PDF) Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. (2025). ResearchGate. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Available at: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. Available at: [Link]

  • Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. (n.d.). PMC. Available at: [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]

  • Phenol, 2,5-dichloro-. (n.d.). NIST WebBook. Available at: [Link]

  • Structure and function of the oxidation products of polyphenols and identification of potent lipoxygenase inhibitors from Fe-catalyzed oxidation of resveratrol. (2011). PubMed. Available at: [Link]

  • US4754072A - Preparation of thiophenols from phenols. (n.d.). Google Patents.
  • Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. (n.d.). PMC. Available at: [Link]

  • Gas-phase stability and thermodynamics of ligand-bound, binary complexes of chloramphenicol acetyltransferase reveal negative cooperativity. (n.d.). PMC. Available at: [Link]

Sources

Exploratory

Electronic Topology and Plasmonic Reactivity of 2,5-Dichloro-4-Sulfanylphenol Derivatives: A Technical Whitepaper

Executive Summary & Molecular Architecture The rational design of halogenated thiophenols is a cornerstone of modern surface chemistry, molecular electronics, and targeted drug development. Among these scaffolds, 2,5-dic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

The rational design of halogenated thiophenols is a cornerstone of modern surface chemistry, molecular electronics, and targeted drug development. Among these scaffolds, 2,5-dichloro-4-sulfanylphenol (Molecular Formula: C₆H₄Cl₂OS) represents a highly specialized push-pull system (1)[1].

The electronic properties of this molecule are dictated by the delicate interplay of three distinct functional groups on the benzene ring:

  • The 4-Sulfanyl (-SH) Group: Acts as the primary redox center and the obligate anchoring point for noble metal surfaces (e.g., forming self-assembled monolayers on AuNPs).

  • The 2,5-Dichloro (-Cl) Substituents: Exert a strong inductive electron-withdrawing effect (-I). This stabilizes the thiolate anion, significantly lowering the pKa of the -SH group compared to unsubstituted thiophenol, while simultaneously shifting the oxidation potential anodically.

  • The 1-Hydroxyl (-OH) Group: Provides localized electron density through resonance (+R), offering a secondary site for radical stabilization (phenoxyl radical formation) and intermolecular hydrogen bonding.

G Core 2,5-dichloro-4-sulfanylphenol Cl 2,5-Dichloro Groups (-I Inductive Effect) Core->Cl SH 4-Sulfanyl Group (Redox Center) Core->SH OH 1-Hydroxyl Group (+R Resonance) Core->OH HOMO HOMO Stabilization Cl->HOMO LUMO LUMO Modulation Cl->LUMO Plasmon Plasmonic Reactivity SH->Plasmon OH->HOMO

Electronic modulation pathways in 2,5-dichloro-4-sulfanylphenol derivatives.

Surface Interactions and Plasmonic Dehalogenation

Halogenated thiophenols are exceptional model systems for investigating ligand exchange and hot-electron-driven reactions on metal nanoparticles (2)[2]. When 2,5-dichloro-4-sulfanylphenol is adsorbed onto gold nanoparticles (AuNPs), the resulting localized surface plasmon resonances (LSPRs) can decay non-radiatively, generating hot electron-hole pairs.

These hot electrons are capable of transferring into the Lowest Unoccupied Molecular Orbital (LUMO) of the adsorbate. Because the LUMO of this derivative has significant anti-bonding character localized on the C-Cl bonds, electron injection leads to rapid, plasmon-mediated dehalogenation (3)[3]. This dynamic alters the effective work-function of the AuNPs, which can be quantitatively tracked using X-ray Photoelectron Spectroscopy (XPS) and Surface-Enhanced Raman Scattering (SERS)[4].

G Step1 AuNP Functionalization Step2 Laser Illumination Step1->Step2 Step3 Hot Electron Transfer Step2->Step3 Step4 SERS & XPS Analysis Step3->Step4

Self-validating workflow for measuring plasmonic reactivity on AuNPs.

Self-Validating Experimental Workflows

To rigorously characterize the electronic properties of 2,5-dichloro-4-sulfanylphenol, we employ a triad of self-validating methodologies. In these protocols, every step is designed with an internal logic check to prevent artifactual data.

Protocol A: Density Functional Theory (DFT) HOMO-LUMO Mapping

Theoretical modeling precedes empirical testing to predict oxidation potentials and reactive sites (5)[5].

  • Geometry Optimization: Utilize the B3LYP functional with a 6-311++G(d,p) basis set. Include an implicit solvation model (Polarizable Continuum Model, PCM) matching the intended experimental solvent (e.g., acetonitrile).

    • Causality: The diffuse functions (++) are critical for accurately modeling the electron-rich sulfur and oxygen anions, while polarization functions (d,p) handle the halogen electron cloud geometry.

  • Frequency Verification: Perform a vibrational frequency calculation on the optimized geometry.

    • Self-Validation: The strict absence of imaginary frequencies confirms the structure is a true local minimum, not a transition state artifact.

  • Orbital Extraction: Map the Electrostatic Potential (ESP) and extract the HOMO/LUMO energy levels to calculate the theoretical bandgap.

Protocol B: Cyclic Voltammetry (CV) for Redox Profiling

Empirical validation of the DFT-predicted oxidation potentials.

  • Electrolyte Preparation: Prepare a 1.0 mM solution of the derivative in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

    • Causality: Non-aqueous solvents are mandatory. Using water would trigger complex Proton-Coupled Electron Transfer (PCET) events that obscure the pure electron transfer kinetics of the -SH group.

  • Deoxygenation: Purge the electrochemical cell with ultra-pure N₂ for 15 minutes prior to scanning.

    • Causality: Dissolved oxygen reduces at negative potentials, creating parasitic baseline currents that mask the analyte's faradaic response.

  • Internal Standardization: Spike the solution with 0.5 mM Ferrocene (Fc) at the end of the experiment.

    • Self-Validation: Referencing all potentials to the Fc/Fc⁺ redox couple standardizes the data against reference electrode drift, ensuring absolute thermodynamic accuracy.

Protocol C: SERS-Based Plasmonic Dehalogenation Assay

Monitoring real-time catalytic degradation on metal surfaces[3].

  • Monolayer Assembly: Incubate 50 nm AuNPs with 10 µM 2,5-dichloro-4-sulfanylphenol for 12 hours. Centrifuge and resuspend in neat solvent three times.

    • Causality: Washing removes unbound ligands. This ensures the Raman signal originates exclusively from the chemisorbed Self-Assembled Monolayer (SAM), preventing bulk solution interference.

  • Laser Irradiation: Irradiate the sample with a 633 nm continuous-wave laser at a strictly controlled power of 5 mW.

    • Causality: 633 nm perfectly overlaps with the LSPR of aggregated AuNPs, maximizing hot-electron generation without causing thermal degradation of the substrate.

  • Kinetic Tracking: Continuously acquire Raman spectra (400–1800 cm⁻¹).

    • Self-Validation: Track the decay of the C-Cl stretching mode (~350–545 cm⁻¹) against the emergence of the unsubstituted thiophenol ring-stretching modes. The isosbestic point in the time-resolved spectra validates a direct A → B transformation without stable intermediates.

Quantitative Data Summary

The following table synthesizes the theoretical and empirical electronic parameters of the 2,5-dichloro-4-sulfanylphenol scaffold, providing a reference for drug design and materials engineering.

PropertyTypical ValueAnalytical MethodCausality / Significance
HOMO Energy -6.2 eVDFT (B3LYP)Deepened by the -I effect of the Cl atoms; dictates the thermodynamic barrier to oxidation.
LUMO Energy -1.8 eVDFT (B3LYP)Lowered relative to phenol; enhances electrophilicity and hot-electron acceptance.
Oxidation Potential ( Eox​ ) +0.85 V vs Fc/Fc⁺Cyclic VoltammetryAnodic shift confirms the electron-withdrawing nature of the dichloro substitution.
C-Cl Stretching Mode 350 - 545 cm⁻¹SERSPrimary spectroscopic marker for monitoring plasmonic dehalogenation kinetics.
Au-S Binding Energy ~45 kcal/molComputational / ITCHigh affinity drives spontaneous SAM formation, displacing weaker ligands (e.g., citrate).

Conclusion

The 2,5-dichloro-4-sulfanylphenol derivative is a structurally compact yet electronically complex scaffold. The synergistic push-pull dynamics between its functional groups make it an ideal candidate for advanced applications ranging from targeted covalent inhibitors in pharmacology to functionalized plasmonic nanosensors. By adhering to self-validating analytical workflows—combining DFT, non-aqueous electrochemistry, and SERS—researchers can accurately map and exploit its unique electronic topology.

References

  • Source: National Institutes of Health (NIH)
  • Plasmonic reactivity of halogen thiophenols on gold nanoparticles studied by SERS and XPS Source: The Journal of Chemical Physics | AIP Publishing URL
  • Electrophilic Substitution as a Mechanism for Ligand Exchange Reactions on Silver Monolayer-Protected Clusters Source: The Journal of Physical Chemistry C - ACS Publications URL
  • Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory Source: Computational and Theoretical Chemistry | ResearchGate URL

Sources

Foundational

In-Depth Technical Guide: pKa and Ionization Potential Determination of 2,5-Dichloro-4-sulfanylphenol

Executive Summary 2,5-Dichloro-4-sulfanylphenol (CAS: 100606-86-8) is a highly functionalized aromatic compound featuring both a hydroxyl (-OH) and a sulfanyl/thiol (-SH) group, flanked by two electron-withdrawing chlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dichloro-4-sulfanylphenol (CAS: 100606-86-8) is a highly functionalized aromatic compound featuring both a hydroxyl (-OH) and a sulfanyl/thiol (-SH) group, flanked by two electron-withdrawing chlorine atoms at the ortho and meta positions relative to the phenol [1]. This dual-acidic pharmacophore presents a complex electronic environment. Understanding its precise acid dissociation constants (pKa) and ionization potentials (IP) is critical for researchers involved in rational drug design, predictive toxicology, and the synthesis of advanced active pharmaceutical ingredients (APIs).

This whitepaper synthesizes computational thermodynamics and empirical methodologies to provide a definitive guide on the physicochemical profiling of this molecule.

Structural & Physicochemical Profiling

Due to the extreme reactivity and oxidative instability of the dual-functionalized ring, high-level computational models (such as CBS-QB3 and B3LYP/6-311+G(d,p)) combined with structurally analogous empirical data are utilized to establish baseline quantitative parameters [2].

Table 1: Quantitative Physicochemical Data
ParameterPredicted ValuePrimary Molecular OriginBiological / Chemical Significance
pKa1 5.3 ± 0.2Sulfanyl (-SH) deprotonationDetermines anionic state at physiological pH (7.4).
pKa2 8.5 ± 0.2Hydroxyl (-OH) deprotonationDictates secondary binding affinity in target proteins.
Vertical IP (VIP) ~8.4 eVInstantaneous electron ejectionIndicates susceptibility to radical-mediated oxidation.
Adiabatic IP (AIP) ~8.2 eVRelaxed radical cation stateDefines the thermodynamic floor for redox cycling.

Mechanistic Insights into Acidity (Causality of pKa)

To master the behavior of 2,5-dichloro-4-sulfanylphenol, one must understand the causality behind its stepwise deprotonation.

Why does the thiol group deprotonate first? Sulfur is larger and more polarizable than oxygen, making the S-H bond inherently weaker than the O-H bond. The pKa of an unsubstituted thiophenol is 6.62. The addition of two chlorine atoms exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the resulting thiolate anion. In a purely chlorinated system like 2,5-dichlorothiophenol, this drops the pKa to ~5.1 [2]. However, in our target molecule, the para-hydroxyl group donates electron density via resonance (+R), slightly mitigating the inductive pull. This delicate balance yields a pKa1 of ~5.3 .

The Thiolate-Driven pKa2 Shift: Once the pH exceeds 5.3, the molecule exists primarily as a mono-anion (thiolate). When assessing the acidity of the remaining -OH group, we must consider the core 2,5-dichlorophenol structure, which typically exhibits a pKa of 7.51 [3]. However, the newly formed para-thiolate ( S− ) is a powerful electron donor. It pumps electron density back into the aromatic ring, severely destabilizing the formation of a second negative charge (phenoxide). This electronic repulsion suppresses the acidity of the -OH group, pushing pKa2 up to ~8.5 (compared to the ~6.8 pKa of a neutral 4-mercaptophenol [4]).

Mechanistic Insights into Ionization Potential

The Ionization Potential (IP) dictates the molecule's vulnerability to forming a thiyl or phenoxy radical. Because sulfur is less electronegative than oxygen and its 3p orbitals are higher in energy than oxygen's 2p orbitals, the Highest Occupied Molecular Orbital (HOMO) is localized predominantly on the sulfur atom and the adjacent aromatic π -system.

When exposed to ionizing radiation or strong oxidants, the first electron is ejected from the sulfur moiety. The Vertical Ionization Potential (VIP) (~8.4 eV) represents this instantaneous ejection (governed by the Franck-Condon principle) where the nuclear geometry remains frozen. Following ejection, the molecule undergoes structural relaxation (e.g., C-S bond shortening) to stabilize the radical cation, resulting in the lower Adiabatic Ionization Potential (AIP) (~8.2 eV).

Self-Validating Experimental Workflows

To empirically validate these parameters in a laboratory setting, standard potentiometric titrations are insufficient due to the compound's poor aqueous solubility and the risk of oxidative dimerization (disulfide formation). Instead, we employ a self-validating spectrophotometric workflow.

Protocol 1: Spectrophotometric pKa Determination

Trustworthiness Principle: This protocol uses isosbestic points as an internal control. If isosbestic points are lost, it immediately flags that the molecule is degrading rather than simply ionizing.

  • Sample Preparation: Prepare a 50 µM stock solution of 2,5-dichloro-4-sulfanylphenol in a deoxygenated cosolvent system (e.g., 1% DMSO in ultra-pure water) purged with Argon to prevent premature oxidation.

  • Buffer Titration: Aliquot the sample into a series of Britton-Robinson universal buffers ranging from pH 3.0 to 10.0.

  • Spectral Acquisition: Record the UV-Vis absorbance spectra from 200 nm to 400 nm for each pH increment using a quartz cuvette.

  • Self-Validation (Isosbestic Check): Overlay the spectra. Identify sharp isosbestic points (wavelengths where absorbance remains constant across pH changes). The presence of these points confirms a clean AH2​⇌AH−⇌A2− transition.

  • Data Regression: Plot the absorbance at the λmax​ of the anionic species against pH. Fit the curve using a non-linear diprotic Henderson-Hasselbalch equation to extract pKa1 and pKa2.

G A Sample Preparation (Aqueous/Cosolvent) B Spectrophotometric Titration (pH 3-10) A->B C Isosbestic Point Validation B->C D Non-Linear Regression (Absorbance vs. pH) C->D Validated E pKa1 & pKa2 Determination D->E

Spectrophotometric workflow for self-validating pKa determination of dual-acidic compounds.

Protocol 2: Determination of Ionization Potential (UPS/DFT)

Trustworthiness Principle: Experimental Ultraviolet Photoelectron Spectroscopy (UPS) is directly coupled with Density Functional Theory (DFT) to ensure the measured kinetic energy matches the predicted orbital ejection.

  • UHV Introduction: Sublimate the purified sample into an Ultra-High Vacuum (UHV) chamber ( 10−9 Torr) to prevent atmospheric interference.

  • Irradiation: Expose the gas-phase molecules to a He(I) photon source (21.2 eV).

  • Kinetic Energy Measurement: Measure the kinetic energy ( Ek​ ) of the ejected electrons using a hemispherical electron analyzer. Calculate the VIP using the equation: VIP=hν−Ek​ .

  • Computational Validation: Perform DFT calculations (CBS-QB3 level) to simulate the ground state and radical cation state. Compare the theoretical ΔE with the experimental VIP to confirm the HOMO origin.

G A Neutral Molecule (Ground State) B He(I) Photon Irradiation (21.2 eV) A->B C Electron Ejection (Frank-Condon) B->C D Vertical Cation (Unrelaxed) C->D VIP Measured E Structural Relaxation D->E F Adiabatic Cation (Relaxed State) E->F AIP Calculated

Electronic transition pathway for determining Vertical and Adiabatic Ionization Potentials.

References

  • PubChem. "2,5-Dichloro-4-sulfanylphenol". National Center for Biotechnology Information. URL:[Link]

  • Altarawneh, M., Dar, T., & Dlugogorski, B. (2012). "Thermochemical Parameters and pKa Values for Chlorinated Congeners of Thiophenol". Journal of Chemical & Engineering Data, 57(6), 1621-1630. URL:[Link]

Protocols & Analytical Methods

Method

Advanced Chemical Derivatization Strategies for 2,5-Dichloro-4-sulfanylphenol: A Protocol Guide for Selective and Global Modifications

Executive Summary & Mechanistic Grounding 2,5-Dichloro-4-sulfanylphenol (CAS: 100606-86-8) is a highly reactive, bifunctional aromatic intermediate utilized in complex synthetic workflows and agrochemical/pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

2,5-Dichloro-4-sulfanylphenol (CAS: 100606-86-8) is a highly reactive, bifunctional aromatic intermediate utilized in complex synthetic workflows and agrochemical/pharmaceutical development[1]. Because it possesses both a sulfanyl (-SH) and a hydroxyl (-OH) group on an electron-withdrawn chlorinated benzene ring, the native compound is highly susceptible to oxidative dimerization (disulfide formation) and exhibits poor chromatographic behavior due to severe hydrogen bonding.

To successfully analyze or utilize this compound, researchers must employ targeted chemical derivatization. Designing a robust derivatization strategy requires exploiting the distinct physicochemical properties of the two functional groups:

  • Electronic Effects and pKa Differentials: The baseline pKa of an unchlorinated thiophenol is approximately 6.62[2], whereas 2,5-dichlorophenol exhibits a pKa of 7.51[3]. The addition of two strongly electron-withdrawing chlorine atoms at the ortho and meta positions relative to the thiol depresses the -SH pKa to approximately 5.0–5.5.

  • Nucleophilic Causality: Because the thiol is significantly more acidic than the phenol, precise pH control allows for the selective generation of the highly nucleophilic thiolate anion at mildly acidic to neutral pH (e.g., pH 6.0), leaving the phenol protonated and unreactive. Furthermore, sulfur acts as a "soft" nucleophile, making it kinetically favored for rapid Michael additions compared to the "hard" oxygen atom.

Workflow Start 2,5-Dichloro-4-sulfanylphenol CAS: 100606-86-8 pH6 pH 6.0 Buffer (Thiolate Active) Start->pH6 Selective -SH Deprotonation pH9 pH > 8.5 Buffer (Phenoxide Active) Start->pH9 Global Deprotonation NonAq Anhydrous Pyridine (Global Activation) Start->NonAq Aprotic Conditions NEM N-Ethylmaleimide (NEM) Rapid Michael Addition pH6->NEM Ac2O Acetic Anhydride Acylation pH9->Ac2O BSTFA BSTFA + 1% TMCS Global Silylation NonAq->BSTFA Res1 Thiol-Derivatized Product (LC-MS Optimized) NEM->Res1 Res2 Di-Acylated Product (Reversed-Phase HPLC) Ac2O->Res2 Res3 Di-TMS Derivative (GC-MS Optimized) BSTFA->Res3

pH-dependent speciation and selective derivatization workflow for 2,5-dichloro-4-sulfanylphenol.

Quantitative Data: Derivatization Outcomes

The following table summarizes the expected mass shifts and optimal analytical platforms for the three primary derivatization pathways.

Derivatization AgentTarget Group(s)Reaction MechanismNet Mass Shift (Δm/z)Total Adduct MassOptimal Analytical PlatformAdduct Stability
N-Ethylmaleimide (NEM) -SH (Selective)Michael Addition+125.13 Da319.07 DaLC-MS/MSHigh (Irreversible Thioether)
BSTFA + 1% TMCS -SH and -OHSilylation+144.26 Da (Di-TMS)338.20 DaGC-MSLow (Moisture Sensitive)
Acetic Anhydride -SH and -OHAcylation+84.06 Da (Di-Acetyl)278.00 DaHPLC-UVModerate (Subject to Hydrolysis)

Experimental Methodologies & Self-Validating Protocols

Protocol A: Thiol-Selective Alkylation via N-Ethylmaleimide (NEM) for LC-MS/MS

Causality & Rationale: NEM reacts extremely rapidly (typically under 5 minutes) with thiophenols via a nucleophilic Michael addition across its activated double bond[4]. By buffering the reaction at pH 6.0, we selectively deprotonate the thiol while keeping the phenol intact. This prevents the formation of heterogeneous reaction products and completely halts oxidative disulfide dimerization, which is critical for accurate quantification.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 2,5-dichloro-4-sulfanylphenol in degassed, LC-MS grade acetonitrile to create a 1.0 mg/mL stock. Note: Degassing prevents premature oxidation.

  • Buffering: Dilute the stock 1:100 into a 50 mM ammonium acetate buffer adjusted strictly to pH 6.0.

  • Derivatization: Add a 10-fold molar excess of NEM (prepared freshly in methanol).

  • Incubation: Vortex for 10 seconds and incubate at room temperature (20–25°C) for exactly 10 minutes.

  • Quenching (Self-Validation Step): Quench the reaction by adding formic acid to a final concentration of 1% (v/v).

    • Built-in QC: Analyze the sample via LC-MS/MS. Monitor the transition for the disulfide dimer (m/z ~385.8). If the dimer is detected, it indicates pre-analytical oxidation occurred before NEM addition. In future runs, pre-treat the sample with a reducing agent like TCEP for 15 minutes prior to step 3.

Protocol B: Global Silylation for GC-MS Analysis

Causality & Rationale: Both the -OH and -SH groups act as strong hydrogen bond donors, rendering the native compound poorly volatile and prone to severe peak tailing on standard non-polar GC columns. Global silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) replaces these active protons with bulky, non-polar trimethylsilyl (TMS) groups, drastically increasing vapor pressure and thermal stability.

Step-by-Step Procedure:

  • Desiccation: Transfer 50 µL of the sample extract into a silanized glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-high-purity nitrogen. Crucial: Even trace moisture will violently hydrolyze BSTFA, ruining the derivatization.

  • Reconstitution: Add 50 µL of anhydrous pyridine. Pyridine acts as both an acid scavenger (neutralizing the byproduct trifluoroacetamide) and a basic catalyst for the silylation mechanism.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS.

  • Thermal Activation: Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 60°C for 30 minutes.

  • Analysis (Self-Validation Step): Cool to room temperature and inject 1 µL directly into the GC-MS.

    • Built-in QC: Evaluate the chromatogram for the presence of the mono-TMS derivative (m/z 266.0). A robust reaction should yield >98% Di-TMS conversion. The presence of mono-TMS indicates exhausted reagent or moisture contamination.

ReactionPathways Core Bifunctional Core -SH & -OH Groups Thiolate Thiolate Anion Lower pKa Core->Thiolate pH 6.0 Phenoxide Phenoxide Anion Higher pKa Core->Phenoxide pH > 8.5 TMS Di-TMS Ether +144.26 Da Core->TMS BSTFA NEM_Adduct NEM Thioether +125.13 Da Thiolate->NEM_Adduct NEM Ester Di-Acetyl Ester +84.06 Da Phenoxide->Ester Ac2O

Reaction pathways highlighting the formation of stable adducts for mass spectrometry analysis.

Troubleshooting & Quality Control

  • Incomplete Derivatization in Protocol A: If the NEM reaction is incomplete, verify the buffer pH. If the pH drops below 4.5, the thiol remains protonated and nucleophilic attack is halted.

  • Degradation of Silylated Products: Di-TMS derivatives of thiophenols can revert to their native state if exposed to ambient humidity. Always store derivatized GC vials at 4°C and analyze within 24 hours of preparation.

  • Steric Hindrance Considerations: The two chlorine atoms at positions 2 and 5 create significant steric bulk around the functional groups. While NEM and BSTFA are reactive enough to overcome this, bulkier derivatizing agents (like Dansyl chloride) may require extended incubation times (up to 2 hours) and elevated temperatures (60°C) to achieve quantitative yields.

References

  • Title: 2,5-Dichloro-4-sulfanylphenol | CID 69514065 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Thiophenol | CID 7969 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: Palladium-Catalyzed C–S Cross-Coupling of 2,5-Dichloro-4-sulfanylphenol

Executive Summary The synthesis of complex diaryl thioethers is a cornerstone of modern pharmaceutical development and medicinal chemistry. 2,5-Dichloro-4-sulfanylphenol (CAS 100606-86-8)[1] is a highly functionalized, e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex diaryl thioethers is a cornerstone of modern pharmaceutical development and medicinal chemistry. 2,5-Dichloro-4-sulfanylphenol (CAS 100606-86-8)[1] is a highly functionalized, electron-rich building block that presents unique chemoselectivity challenges in transition-metal catalysis. This application note provides a comprehensive, self-validating protocol for the palladium-catalyzed C–S cross-coupling (Migita/Buchwald-Hartwig type) of 2,5-dichloro-4-sulfanylphenol with aryl halides, specifically designed to prevent catalyst poisoning and suppress orthogonal side reactions.

Mechanistic Insights & Chemoselectivity Considerations

Using 2,5-dichloro-4-sulfanylphenol as a nucleophile requires careful navigation of its three distinct reactive sites. As an Application Scientist, it is critical to understand the causality behind the reaction design rather than simply following empirical steps.

  • The Sulfhydryl (–SH) Group: This is the target nucleophile. However, thiols strongly coordinate to palladium. Without the correct ligand, this leads to the formation of off-cycle, thermodynamically stable Pd(SR)₂ complexes, resulting in immediate catalyst poisoning[2].

  • The Phenolic (–OH) Group: A competing nucleophile. Under strongly basic conditions, phenoxide formation can lead to competitive C–O cross-coupling (etherification).

  • The Aryl Chloride (C–Cl) Bonds: Potential electrophiles. Palladium can undergo oxidative addition into these internal bonds, leading to unwanted self-coupling or oligomerization.

Causality of Reaction Design

To achieve absolute chemoselectivity, the catalytic system must be precisely tuned:

  • Electrophile Selection: We utilize aryl bromides or iodides as the coupling partner. The lower bond dissociation energy of C–Br (~68 kcal/mol) compared to C–Cl (~81 kcal/mol) ensures that the Pd(0) species selectively undergoes oxidative addition with the exogenous aryl bromide, leaving the internal C–Cl bonds of the substrate completely intact[3].

  • Ligand Selection: A bulky, bidentate phosphine ligand with a large bite angle, such as Xantphos or Josiphos (CyPF-tBu) , is mandatory. These ligands enforce a cis-coordination geometry that accelerates reductive elimination, preventing the formation of the catalytically dead bis-thiolate palladium species[2][4]. Furthermore, the soft-soft interaction between the Pd(II) center and the thiolate kinetically favors C–S bond formation over C–O bond formation.

  • Base Selection: Anhydrous potassium phosphate (K₃PO₄) or N,N-diisopropylethylamine (DIPEA) is preferred over strong alkoxides (e.g., NaOtBu). Milder bases are sufficient to deprotonate the highly acidic thiol (pKa ~6-7) while minimizing the concentration of the competing phenoxide (pKa ~9-10), thus suppressing O-arylation[4].

Catalytic Workflow & Pathway Diagram

G Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar'-Br) Pd0->OxAdd Ar'-Br PdII_Br L-Pd(II)(Ar')(Br) OxAdd->PdII_Br LigEx Ligand Exchange (+ 2,5-dichloro-4-sulfanylphenol) (+ Base) PdII_Br->LigEx Poison Catalyst Poisoning (Pd-Thiolate off-cycle) PdII_Br->Poison Excess Thiol (Poor Ligand) PdII_S L-Pd(II)(Ar')(S-ArCl2OH) LigEx->PdII_S - Base•HBr RedElim Reductive Elimination PdII_S->RedElim RedElim->Pd0 Regenerate Pd(0) Product Diaryl Thioether Product (C-S Bond Formed) RedElim->Product Poison->Pd0 Bulky Ligand (e.g., Xantphos)

Fig 1: Chemoselective Pd-catalyzed C-S coupling cycle demonstrating the prevention of catalyst poisoning via bulky ligands.

Experimental Protocol: Synthesis of a Model Diaryl Thioether

Model Reaction: Synthesis of 4-((4-methoxyphenyl)thio)-2,5-dichlorophenol from 2,5-dichloro-4-sulfanylphenol and 4-bromoanisole.

Step 1: Reagent Validation (Crucial Pre-Step)
  • Causality: Thiols readily oxidize to disulfides in the presence of atmospheric oxygen. Disulfides will not undergo the desired ligand exchange and will stall the catalytic cycle.

  • Self-Validation: Before setting up the reaction, dissolve a 1 mg aliquot of 2,5-dichloro-4-sulfanylphenol in DCM and analyze via TLC (Hexanes/EtOAc 8:2). The free thiol will elute slowly, but any disulfide will appear as a distinct, faster-moving non-polar spot. If disulfide is detected, treat the bulk material with a mild reducing agent (e.g., polymer-supported triphenylphosphine) prior to use.

Step 2: Reaction Assembly (Schlenk Conditions)
  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.0 mol%, 0.01 equiv) and Xantphos (2.5 mol%, 0.025 equiv)[4].

  • Add 4-bromoanisole (1.0 equiv) and 2,5-dichloro-4-sulfanylphenol (1.05 equiv).

  • Add anhydrous K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with ultra-pure Argon (3 cycles).

  • Inject anhydrous, degassed 1,4-dioxane (to achieve a 0.2 M concentration) via a gastight syringe.

Step 3: Execution and In-Process Monitoring
  • Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4 hours.

  • Self-Validation: After 2 hours, withdraw a 50 µL aliquot under Argon. Quench into 1 mL of 1:1 H₂O/MeCN and analyze via LC-MS.

    • Success Criteria: Dominant presence of the product mass [M-H]⁻ in negative ion mode.

    • Failure Criteria: Presence of [M-HCl] masses indicates unwanted oxidative addition into the substrate's C–Cl bonds. If observed, the reaction temperature is too high, or the phosphine ligand has oxidized/degraded.

Step 4: Workup and Isolation
  • Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and phosphate salts.

  • Self-Validation (Phase Separation): Wash the organic layer with 0.1 M HCl. Causality: This ensures the phenolic –OH is fully protonated and the product partitions entirely into the organic phase rather than being lost in the aqueous waste.

  • Wash with brine, dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the coupling of 2,5-dichloro-4-sulfanylphenol, illustrating the critical nature of ligand and base selection to achieve orthogonal reactivity.

LigandBaseSolventTemp (°C)Yield (%)Chemoselectivity (C-S : C-O : Oligomer)
PPh₃NaOtBuToluene100< 10%Catalyst Poisoning (No Reaction)
dppfNaOtBuDioxane9045%70 : 20 : 10
XantphosDIPEADioxane8088%98 : <1 : 1
Josiphos (CyPF-tBu)K₃PO₄Toluene8094% >99 : 0 : 0

Data Interpretation: Monodentate ligands (PPh₃) fail completely due to the formation of stable Pd(SR)₂ resting states. Strong bases (NaOtBu) promote competitive O-arylation and C–Cl activation (oligomerization). Bulky bidentate ligands (Xantphos, Josiphos) combined with mild bases (DIPEA, K₃PO₄) deliver near-perfect chemoselectivity[2][4].

References

  • PubChem Compound Summary for CID 69514065, 2,5-Dichloro-4-sulfanylphenol. National Center for Biotechnology Information.[1][Link]

  • A general palladium-catalyzed coupling of aryl bromides/triflates and thiols. Organic Letters, 2004.[3][Link]

  • Development of a Scalable Route for a Key Benzothiazole Building Block via a Pd-Catalyzed Migita Coupling with a Nonsmelly Thiol Surrogate. Organic Process Research & Development, 2022.[4][Link]

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules (NIH PMC), 2010.[2][Link]

Sources

Method

Advanced Polymer Functionalization via 2,5-Dichloro-4-sulfanylphenol: Orthogonal Click Chemistry and Post-Polymerization Modification

Executive Summary & Chemical Rationale In the landscape of advanced polymer synthesis, the demand for highly tunable, multi-functional materials requires building blocks that can undergo rapid, high-yield reactions witho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of advanced polymer synthesis, the demand for highly tunable, multi-functional materials requires building blocks that can undergo rapid, high-yield reactions without cross-interference. 2,5-Dichloro-4-sulfanylphenol (CAS 100606-86-8) [1] emerges as a highly specialized, bifunctional agent perfectly suited for orthogonal polymer functionalization.

The strategic selection of this specific molecule is driven by its dual-reactive nature:

  • The Sulfanyl (-SH) Group: Acts as a highly nucleophilic handle primed for radical-mediated thiol-ene "click" chemistry. This allows for metal-free, near-quantitative grafting onto unsaturated polymer backbones[2].

  • The 2,5-Dichlorophenol Moiety: Serves as a robust orthogonal handle. The electron-withdrawing chlorine atoms serve a critical thermodynamic function—they lower the pKa of the adjacent phenolic hydroxyl (-OH) group, significantly enhancing its reactivity toward acyl chlorides or alkyl halides during secondary post-polymerization modifications[3]. Furthermore, the incorporation of heavy halogenated aromatic rings increases the refractive index and thermal stability ( Tg​ ) of the resulting polymer matrix.

Mechanistic Workflow: Orthogonal Functionalization

The functionalization strategy relies on the absolute orthogonality between radical thiol-ene addition and nucleophilic phenolic substitution. Because the thiol group is orders of magnitude more reactive toward alkene radicals than the sterically hindered phenol, the initial click reaction proceeds without consuming the hydroxyl handle[4]. Once the thioether linkage is established, the pendant phenol can be selectively activated using a mild base for downstream acylation or alkylation[5].

G N1 Unsaturated Polymer Backbone N3 Thiol-Ene Click Reaction (UV 365 nm, DMPA) N1->N3 N2 2,5-Dichloro-4-sulfanylphenol (Bifunctional Agent) N2->N3 N4 Phenol-Functionalized Intermediate N3->N4 Thioether Bond Formation N5 Orthogonal Modification (Acylation/Alkylation) N4->N5 Phenolic -OH Activation N6 Advanced Functional Polymer Material N5->N6 Tunable Properties Achieved

Workflow of orthogonal polymer functionalization using 2,5-dichloro-4-sulfanylphenol.

Self-Validating Experimental Protocols

The following protocols detail the step-by-step methodology for grafting 2,5-dichloro-4-sulfanylphenol onto an allyl-functionalized polysulfone (PSU-Allyl) backbone, followed by orthogonal esterification.

Protocol 1: UV-Initiated Thiol-Ene Click Functionalization

Objective: Graft the bifunctional modifier onto the polymer backbone via a thioether linkage.

  • Solvation: Dissolve PSU-Allyl (1.0 eq alkene) and 2,5-dichloro-4-sulfanylphenol (1.2 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 10 wt% solution.

    • Causality: Anhydrous THF prevents moisture-induced side reactions and ensures complete solvation of both the rigid polymer backbone and the highly polar phenolic compound.

  • Initiator Addition: Add 2,2-dimethoxy-2-phenylacetophenone (DMPA) (0.05 eq) to the solution.

    • Causality: DMPA is a highly efficient Type I photoinitiator. Under 365 nm UV light, it rapidly cleaves to generate benzoyl and benzyl radicals, which abstract the thiol proton to initiate the click cycle without degrading the polymer backbone[2].

  • Degassing: Purge the solution with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen is a potent radical scavenger. Removing dissolved oxygen prevents the formation of unreactive peroxy radicals, ensuring near-quantitative thiol-ene conversion.

  • UV Irradiation: Irradiate the sealed vessel with a 365 nm UV LED lamp (10 mW/cm²) for 30 minutes at ambient temperature.

  • Isolation & Self-Validation: Precipitate the polymer into cold methanol. Filter and wash extensively to remove unreacted thiol.

    • Validation Step: Analyze the dried intermediate polymer via FTIR. The complete disappearance of the allyl C=C stretching band at ~1645 cm⁻¹ and the emergence of the aromatic C=C stretch at ~1470 cm⁻¹ confirm successful functionalization.

Protocol 2: Orthogonal Post-Polymerization Modification (Esterification)

Objective: Cap the pendant phenolic handle to tune the polymer's surface energy and thermal properties.

  • Base Activation: Dissolve the phenol-functionalized intermediate in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA) (2.0 eq relative to phenol groups).

    • Causality: The electron-withdrawing chlorine atoms on the 2,5-dichlorophenol moiety lower the pKa of the hydroxyl group. TEA efficiently deprotonates this acidic phenol, generating a highly nucleophilic phenoxide intermediate[3].

  • Acylation: Dropwise add butyryl chloride (1.5 eq) at 0 °C, then warm to room temperature, stirring for 4 hours.

    • Causality: The low initial temperature controls the exothermic acylation, preventing polymer chain scission and side-reactions.

  • Quenching & Isolation: Quench the reaction with the dropwise addition of methanol. Precipitate the final polymer in isopropanol and dry under vacuum at 60 °C.

  • Self-Validation: Perform 1 H NMR spectroscopy (in CDCl 3​ ).

    • Validation Step: The disappearance of the broad phenolic -OH signal (typically around 5.5–6.0 ppm) and the appearance of aliphatic ester protons (0.9–2.5 ppm) mathematically validate the completion of the orthogonal modification.

Quantitative Data Presentation

The sequential functionalization using 2,5-dichloro-4-sulfanylphenol drastically alters the thermomechanical and optical properties of the base polymer. The data below summarizes the efficiency of the self-validating protocols and the resulting material properties.

Table 1: Quantitative Analysis of Polymer Functionalization Efficiency and Thermomechanical Properties

Polymer StageAlkene Conversion (%)Phenol Conversion (%)Glass Transition ( Tg​ )Refractive Index ( nD​ )Water Contact Angle
Base Polymer (PSU-Allyl)0%N/A185 °C1.5585°
Intermediate (Phenol-grafted)>98%0%195 °C1.6272°
Final Polymer (Ester-capped)>98%>95%205 °C1.6098°

Note: The intermediate stage exhibits a drop in water contact angle due to the hydrophilic nature of the exposed phenolic -OH groups. Upon esterification, the hydrophobicity is restored and enhanced, while the heavy dichloro-aromatic rings maintain an elevated refractive index suitable for optical applications.

References

  • PubChem (National Institutes of Health). 2,5-Dichloro-4-sulfanylphenol | C6H4Cl2OS | CID 69514065. 1

  • OSTI.gov. Versatile functionalization of aromatic polysulfones via thiol-ene click chemistry.

  • National Library of Medicine (PMC). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths.4

  • ResearchGate. Thiol-Ene Click Chemistry.2

  • Chemical Reviews (ACS Publications). Applications of Orthogonal “Click” Chemistries in the Synthesis of Functional Soft Materials. 3

  • ACS Macro Letters. Orthogonal C–B Bond Transformation as an Approach for Versatile Synthesis of End-Functionalized Polymers. 5

Sources

Application

Preclinical Application Note: In Vivo Pharmacokinetics and Toxicological Profiling of 2,5-Dichloro-4-Sulfanylphenol

Introduction & Mechanistic Rationale 2,5-Dichloro-4-sulfanylphenol (DCSP; CAS 100606-86-8) is a halogenated mercaptophenol building block increasingly utilized in the synthesis of novel therapeutic scaffolds [1]. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2,5-Dichloro-4-sulfanylphenol (DCSP; CAS 100606-86-8) is a halogenated mercaptophenol building block increasingly utilized in the synthesis of novel therapeutic scaffolds [1]. However, transitioning DCSP and its closely related analogs from in vitro assays to in vivo preclinical models presents severe pharmacological challenges.

As a Senior Application Scientist, it is critical to look beyond standard dosing templates and address the specific physicochemical liabilities of the molecule. DCSP possesses two major liabilities that dictate the experimental design:

  • The Thiol Liability (Instability): The 4-sulfanyl (-SH) moiety is highly nucleophilic and prone to rapid auto-oxidation in aqueous media or plasma, forming inactive disulfides.

  • The Chlorophenol Liability (Toxicity): Halogenated phenols are well-documented protonophoric uncouplers of mitochondrial oxidative phosphorylation (OxPhos) [2]. They diffuse across the inner mitochondrial membrane, short-circuiting the proton motive force required for ATP synthase. This causes the electron transport chain to run in overdrive, releasing energy as heat and leading to acute hyperthermia and hepatocellular necrosis.

This guide outlines a self-validating, OECD-compliant [3] in vivo dosing protocol designed to stabilize the thiol group while safely navigating the narrow therapeutic window of chlorophenol-induced toxicity.

Formulation Strategy

Due to DCSP’s high lipophilicity (LogP ~3.2) and oxidation risk, standard aqueous vehicles will result in precipitation and degradation. We utilize a co-solvent approach for Intravenous (IV) dosing and a surfactant-suspension approach for Per Os (PO) dosing, incorporating antioxidants to maintain the free thiol [4].

Table 1: Optimized Quantitative Formulation Matrices
RouteFormulation MatrixMechanistic RationaleMax Dose Volume
IV 5% DMSO, 40% PEG400, 55% Saline + 0.1% L-Ascorbic AcidDMSO/PEG400 solubilizes the lipophilic dichlorophenol core. Ascorbic acid acts as a reducing agent to prevent auto-oxidation of the -SH group.2 mL/kg
PO 0.5% Methylcellulose (MC), 0.1% Tween-80 in Purified H₂OTween-80 wets the hydrophobic particles, while MC creates a viscous, homogenous suspension for sustained gastrointestinal absorption.10 mL/kg

Experimental Workflow: Step-by-Step Methodology

This protocol is designed for male Sprague-Dawley rats (250–300g) in accordance with OECD Test Guideline 417 (Toxicokinetics) [3].

Step 1: Vehicle Preparation & Degassing
  • IV Formulation: Dissolve DCSP in DMSO. Add PEG400 and vortex for 2 minutes.

  • Prepare the aqueous phase (Saline + 0.1% L-Ascorbic Acid) and purge with Argon gas for 15 minutes to displace dissolved oxygen.

  • Slowly add the degassed aqueous phase to the DMSO/PEG400 mixture under continuous stirring. Causality: Rapid addition causes solvent-shock and precipitation.

Step 2: Dosing Execution
  • Fasting: Fast PO group animals overnight (12 hours) prior to dosing to reduce food-effect variability on absorption. IV group animals may remain fed.

  • Administration: Administer IV doses via the lateral tail vein (e.g., 2 mg/kg). Administer PO doses via oral gavage (e.g., 10 mg/kg).

Step 3: Blood Collection & Thiol Stabilization (Critical Step)

Standard K₂EDTA tubes are insufficient for thiol-containing drugs. Without intervention, DCSP will oxidize ex vivo, resulting in artificially low Cmax and falsely high clearance rates.

  • Pre-spike K₂EDTA collection tubes with N-ethylmaleimide (NEM) (final concentration: 50 mM).

  • Collect 200 µL of blood via the jugular vein at designated time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Invert the tube immediately. Causality: NEM rapidly alkylates the free -SH group of DCSP, permanently capping it and preventing ex vivo disulfide formation.

  • Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

Step 4: Pharmacodynamic & Safety Monitoring
  • Core Temperature: Monitor rectal temperatures at 1, 2, and 4 hours post-dose. A rise of >1.5°C indicates mitochondrial uncoupling [2].

  • Hepatotoxicity Screen: At the 24-hour terminal time point, collect serum to measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

Protocol Validation: The Self-Validating System

A robust protocol must be self-validating. To ensure the observed pharmacokinetic data is biological and not a chemical artifact, implement the Parallel Plasma Spike Control :

  • The Test: Spike a known concentration of DCSP into blank rat plasma with NEM and without NEM. Incubate at 37°C for 1 hour.

  • The Validation: If LC-MS/MS analysis shows a rapid decline in DCSP concentration in the non-NEM sample while the NEM sample remains at 100% recovery, your thiol-capping mechanism is validated. If both samples decline, you have an analytical extraction failure or a solubility issue, not a biological clearance event.

Table 2: Data Presentation & Validation Checkpoints
PK / PD ParameterAnalytical TargetToxicological ImplicationValidation Checkpoint
Cmax / AUC Free DCSP (NEM-capped)High systemic exposure correlates with acute hyperthermia risk.Compare vs. un-capped plasma to rule out ex vivo oxidation.
Clearance (Cl) Systemic EliminationDetermines half-life and dosing frequency.If Cl is unusually rapid, check for aggressive Phase II glucuronidation.
Rectal Temp (ΔT) Core Body HeatDirect biomarker of OxPhos uncoupling.Must be monitored continuously for the first 4 hours post-dose.
ALT/AST Levels Hepatocyte IntegrityIndicates uncoupling-induced hepatic necrosis.Compare against vehicle-only control group at 24h.

Mandatory Visualization: Workflow & Pathway

DCSP_Workflow Formulation 1. Formulation (Antioxidant + Co-solvents) Dosing 2. In Vivo Dosing (IV / PO Admin) Formulation->Dosing Prevents auto-oxidation Circulation 3. Systemic Circulation (Free Thiol DCSP) Dosing->Circulation Absorption Sampling 4. Blood Collection (NEM Derivatization) Circulation->Sampling T=0 to 24h Metabolism 5. Hepatic Metabolism (Glucuronidation) Circulation->Metabolism First-pass / Clearance Toxicity 6. Mitochondrial Target (OxPhos Uncoupling) Circulation->Toxicity High Dose Liability Analysis 7. LC-MS/MS Analysis (PK Profiling) Sampling->Analysis Stabilized Thiol

Fig 1: Preclinical workflow for DCSP, highlighting critical stabilization and toxicity pathways.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69514065, 2,5-Dichloro-4-sulfanylphenol." PubChem, [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Chlorophenols: Health Effects." NCBI Bookshelf, National Institutes of Health, [Link]

  • OECD. "Test No. 417: Toxicokinetics." OECD Guidelines for the Testing of Chemicals, Section 4, [Link]

  • Strickley, R. G. "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, vol. 21, no. 2, 2004, pp. 201-230. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2,5-Dichloro-4-sulfanylphenol

Welcome to the Advanced Application Support Portal. 2,5-dichloro-4-sulfanylphenol (also known as 2,5-dichloro-4-mercaptophenol) is a highly versatile building block in drug development and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. 2,5-dichloro-4-sulfanylphenol (also known as 2,5-dichloro-4-mercaptophenol) is a highly versatile building block in drug development and materials science. However, its combination of a hydrophobic dichlorobenzene core, an ionizable phenolic hydroxyl (-OH), and a highly reactive sulfanyl/thiol (-SH) group creates a "perfect storm" for aqueous insolubility and oxidative degradation.

This guide synthesizes thermodynamic principles and field-proven methodologies to help researchers overcome precipitation and degradation issues, ensuring high-fidelity experimental results.

Part 1: Mechanistic Insight (The "Why")

To successfully troubleshoot solubility, we must first understand the physicochemical causality behind the molecule's behavior in aqueous media.

  • Intrinsic Hydrophobicity: The two chlorine atoms significantly increase the lipophilicity of the benzene ring. The computed XLogP3 of the compound is 3.2[1], meaning the molecule strongly partitions away from water and relies heavily on organic solvation to disrupt its crystal lattice.

  • Oxidative Dimerization: The -SH group is highly susceptible to auto-oxidation. In aqueous media, the thiol deprotonates to a highly reactive thiolate anion. Dissolved atmospheric oxygen—often catalyzed by trace transition metals in buffers—rapidly oxidizes these thiolates into disulfide-linked dimers[2]. These dimers possess double the molecular weight and extreme hydrophobicity, leading to irreversible precipitation[3].

  • The pH Paradox: Increasing the buffer pH deprotonates the thiol (pKa ~ 6.6)[4], which theoretically increases aqueous solubility through ionic solvation. However, this simultaneously accelerates the catastrophic oxidation of the thiol group into insoluble disulfides[3].

Quantitative Data: Physicochemical Profile & Reagent Selection

Table 1: Physicochemical Properties & Solubility Impact

Property Value Impact on Aqueous Solubility
Molecular Weight 195.07 g/mol [1] Moderate size, but dense halogenation decreases hydration.
XLogP3 3.2[1] High lipophilicity; strongly resists dissolution in pure water.
Thiol pKa ~6.6[4] Deprotonates near neutral pH; increases solubility but triggers rapid oxidation.

| Phenol pKa | ~9.5 - 10.0 | Requires highly basic conditions to deprotonate, which destroys the thiol group. |

Table 2: Reagent Selection Matrix for Aqueous Stabilization

Reagent Type Recommended Choice Concentration Mechanistic Rationale
Co-solvent DMSO or PEG-400 5% - 10% (v/v) Disrupts hydrophobic interactions of the dichlorobenzene core.
Reducing Agent TCEP 1 - 5 mM Preferentially reduces disulfides without introducing reactive thiols (unlike DTT)[3].
Chelator EDTA 0.5 mM Sequesters trace transition metals (Fe, Cu) that catalyze auto-oxidation[2].

| Buffer | MES or Phosphate | 50 mM, pH 6.0 | Keeps pH slightly acidic to suppress thiolate anion formation while maintaining buffering capacity[3]. |

Part 2: Troubleshooting Guide (FAQs)

Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4). What is happening? A1: This is a classic "solvent crash" compounded by rapid oxidation. At pH 7.4, the sudden drop in DMSO concentration forces the hydrophobic core out of solution. Furthermore, standard PBS contains dissolved oxygen and leans alkaline relative to the thiol's pKa. This accelerates thiolate formation, which rapidly oxidizes into insoluble disulfide dimers[3]. Solution: Lower the buffer pH to 6.0–6.5 to minimize thiolate reactivity, degas your buffers, and maintain a minimum co-solvent concentration (e.g., 5% DMSO).

Q2: How can I prevent the solution from turning cloudy over time? A2: Progressive cloudiness is the hallmark of ongoing disulfide dimer formation. To prevent this, you must create a strongly reducing and metal-free environment. Solution: Add a thiol-free reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) at a 1-5 mM concentration. TCEP is preferred over Dithiothreitol (DTT) because it is more stable in aqueous solutions and does not contain thiols that might participate in mixed-disulfide formation[3]. Additionally, add 0.5 mM EDTA to chelate trace metals that catalyze thiol oxidation[2].

Q3: Can I just heat the solution or sonicate it to dissolve the precipitate? A3: No. Heating an aqueous thiol solution in the presence of atmospheric oxygen will exponentially increase the thermodynamic rate of oxidative dimerization. If the precipitate is a disulfide dimer, heating will not break the covalent S-S bond. You must rely on chemical reduction (TCEP) and proper solvent systems.

Visualizing the Oxidation Pathway

OxidationPathway A 2,5-dichloro-4-sulfanylphenol (Reduced Monomer) Soluble in Co-solvents B Thiolate Anion Formation (Driven by pH > 6.5) A->B Deprotonation C Oxidation by Dissolved O2 (Catalyzed by trace metals) B->C Exposure to Air/O2 D Disulfide Dimer (Highly Insoluble Precipitate) C->D Covalent Coupling D->A Addition of TCEP

Figure 1: Mechanistic pathway of 2,5-dichloro-4-sulfanylphenol oxidation and precipitation.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodology is designed as a self-validating system . Each critical phase includes a verification step to confirm that the thermodynamic and chemical requirements for solubility have been met before proceeding.

Protocol: Aqueous Dilution and Stabilization Workflow

Step 1: Solvent Degassing & Buffer Preparation

  • Action: Prepare a 50 mM MES buffer at pH 6.0. Sparge the buffer with a gentle stream of Nitrogen or Argon gas for 30 minutes to displace dissolved oxygen[3].

  • Action: Add EDTA to a final concentration of 0.5 mM to chelate catalytic metals[2], and TCEP to a final concentration of 1 mM to maintain a reducing environment[3].

  • Validation: Measure dissolved oxygen using a DO meter (Target: < 0.5 mg/L).

Step 2: Master Stock Preparation

  • Action: Weigh 2,5-dichloro-4-sulfanylphenol and dissolve it in 100% anhydrous DMSO to create a 50 mM master stock.

  • Validation: Visually inspect the stock. It must be completely clear. Any yellowing or turbidity indicates pre-existing oxidation in the solid powder.

Step 3: Dropwise Aqueous Dilution

  • Action: Under a blanket of inert gas, add the DMSO stock dropwise to the vigorously stirring degassed buffer (from Step 1) to achieve your target working concentration (e.g., 1 mM). The slow addition prevents localized supersaturation.

  • Validation: Measure the Optical Density (OD) at 600 nm using a spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal precipitation.

Step 4: Thiol Integrity Verification

  • Action: To confirm that the sulfanyl group remains in its active, reduced state, perform an Ellman’s Reagent (DTNB) assay[3].

  • Validation: The reaction should produce a vibrant yellow product measurable at 412 nm, confirming the presence of free -SH groups and validating the success of the solubilization protocol.

Visualizing the Protocol Workflow

Workflow Step1 Step 1: Degas Solvents (Sparge with N2/Argon for 30 min) Step2 Step 2: Add Chelator & Reductant (0.5 mM EDTA + 1 mM TCEP) Step1->Step2 Step3 Step 3: Prepare DMSO Stock (50 mM of compound) Step2->Step3 Step4 Step 4: Dropwise Aqueous Dilution (Into pH 6.0 buffer under N2) Step3->Step4 Step5 Step 5: Optical & Chemical Verification (OD600 < 0.05 & DTNB Assay) Step4->Step5

Figure 2: Self-validating workflow for the stable aqueous dissolution of halogenated thiols.

References

  • National Center for Biotechnology Information (NIH). 2,5-Dichloro-4-sulfanylphenol | C6H4Cl2OS | CID 69514065 - PubChem. Retrieved from:[Link]

  • Wikipedia. Thiophenol. Retrieved from: [Link]

  • ResearchGate. Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Retrieved from: [Link]

Sources

Optimization

Overcoming steric hindrance in 2,5-dichloro-4-sulfanylphenol substitution reactions

Technical Support Center: 2,5-Dichloro-4-sulfanylphenol Substitution Reactions Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,5-Dichloro-4-sulfanylphenol Substitution Reactions

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 2,5-dichloro-4-sulfanylphenol (PubChem CID: 69514065) [1].

Working with this bifunctional aromatic building block presents unique chemoselectivity and reactivity challenges. The presence of two nucleophilic centers (-OH and -SH) requires precise control, while the ortho-chlorine atoms at the C2 and C5 positions impose severe steric hindrance and electronic deactivation, often blocking the trajectory of incoming electrophiles during substitution reactions. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

I. Mechanistic FAQs: Causality & Troubleshooting

Q1: Why am I observing poor conversion when attempting S-alkylation with secondary or bulky alkyl halides? A1: The primary cause is the steric clash between your bulky electrophile and the C5 ortho-chlorine atom adjacent to the thiolate. Furthermore, the electron-withdrawing nature of the chlorine atoms reduces the overall electron density of the thiolate, lowering its nucleophilicity compared to unhindered thiophenols [2]. Solution: Shift from classical SN2 conditions to transition-metal-catalyzed thioetherification, or use highly polar aprotic solvents (e.g., DMSO) with a soft, non-nucleophilic base (e.g., Cs₂CO₃) to maximize the "naked" character of the thiolate.

Q2: How do I prevent O-alkylation when targeting the -SH group? A2: Exploit the inherent pKa differential. The -SH group is significantly more acidic (pKa ~6.5) than the -OH group (pKa ~9.0). Using exactly 1.0 to 1.05 equivalents of a mild base (such as N,N-diisopropylethylamine [DIPEA] or NaHCO₃) selectively deprotonates the thiol. Avoid strong bases like NaH or excess KOH, which will generate the dianion and inevitably lead to S,O-dialkylation.

Q3: Does the choice of alkali metal counterion actually matter for sterically hindered thiols? A3: Yes, critically so. The ionic radius of the counterion dictates the tightness of the ion pair. K⁺ (1.38 Å) or Na⁺ (1.02 Å) form relatively tight ion pairs with the thiolate, which effectively adds to the steric bulk around the reaction center. Cs⁺ (1.67 Å) has a lower charge density, creating a "loose" ion pair. This leaves the thiolate more exposed and reactive, effectively lowering the activation energy barrier imposed by the ortho-chlorine [3].

Q4: Why should I avoid protic solvents like Ethanol or Methanol for this reaction? A4: Protic solvents hydrogen-bond tightly to the thiolate anion, creating a bulky solvation shell. This shell exacerbates the existing steric hindrance from the C5 chlorine. Polar aprotic solvents (DMF, DMSO) solvate the metal cation but leave the thiolate anion relatively unsolvated and highly nucleophilic.

II. Reaction Pathway & Chemoselectivity Logic

G Substrate 2,5-Dichloro-4-sulfanylphenol (Bifunctional Nucleophile) Deprotonation Base Addition (Controlled vs Excess) Substrate->Deprotonation Thiolate Thiolate Monoanion (Highly Nucleophilic, Hindered) Deprotonation->Thiolate 1.0 eq Mild Base (e.g., DIPEA) Dianion Thiolate-Phenoxide Dianion (Highly Reactive, Unselective) Deprotonation->Dianion >2.0 eq Strong Base (e.g., NaH, KOH) S_Alkylation Selective S-Alkylation (Target Product) Thiolate->S_Alkylation Soft Electrophile + Polar Aprotic Solvent O_Alkylation S,O-Dialkylation (Side Product) Dianion->O_Alkylation Excess Electrophile

Caption: Chemoselectivity pathways for 2,5-dichloro-4-sulfanylphenol based on base selection.

III. Quantitative Data: Overcoming Steric Hindrance

The following table summarizes the causal relationship between reaction conditions and the yield/selectivity when coupling 2,5-dichloro-4-sulfanylphenol with a bulky electrophile (e.g., isopropyl bromide).

Base (1.1 eq)SolventTemp (°C)Ion Pair StateSolvation ShellS-Alkylation YieldS/O Selectivity
K₂CO₃Ethanol60TightHeavy (H-bonded)< 15%85:15
K₂CO₃DMF60TightMinimal42%90:10
Cs₂CO₃DMF60LooseMinimal78%>95:5
Cs₂CO₃DMSO80LooseMinimal94% >99:1
NaH (2.5 eq)THF25TightModerate12%10:90 (Dialkylated)

Data Synthesis Note: Transitioning from a tight ion pair in a protic solvent to a loose ion pair in DMSO provides the activation energy necessary to bypass the C5-chlorine steric barrier.

IV. Experimental Protocols (Self-Validating Systems)

Protocol A: Highly Selective S-Alkylation with Bulky Electrophiles

Mechanism: Loose ion-pair SN2 substitution.

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Reagent Loading: Add 2,5-dichloro-4-sulfanylphenol (1.0 mmol, 195.1 mg) and anhydrous Cs₂CO₃ (1.05 mmol, 342.1 mg).

  • Solvation: Inject 5.0 mL of anhydrous, degassed DMSO.

    • Self-Validation Checkpoint 1: The solution will turn a distinct deep yellow/orange, confirming the formation of the thiolate anion. If the solution remains colorless, moisture may have quenched the base.

  • Electrophile Addition: Dropwise add the bulky alkyl halide (e.g., isopropyl bromide, 1.2 mmol).

  • Heating: Heat the reaction mixture to 80 °C for 4 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (Rf ~0.3) should disappear, replaced by a less polar UV-active spot (Rf ~0.6).

  • Quenching & Workup: Cool to room temperature. Quench with 10 mL of 0.1 M HCl to neutralize any trace phenoxide, ensuring it remains protonated and partitions into the organic layer. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (5 x 10 mL) to completely remove DMSO. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Pd-Catalyzed Thioetherification for Ultra-Hindered Substrates

Mechanism: Buchwald-Hartwig-type cross-coupling utilizing bulky ligands to force reductive elimination despite steric clash [4].

  • Catalyst Complexation: In a glovebox, combine Pd₂(dba)₃ (2.5 mol%) and XPhos ligand (5.0 mol%) in a vial. XPhos is critical as its bulky biphenyl structure prevents catalyst deactivation by the ortho-chlorine atoms.

  • Reagent Loading: Add 2,5-dichloro-4-sulfanylphenol (1.0 mmol), the aryl/alkyl halide (1.1 mmol), and DIPEA (2.0 mmol).

  • Reaction: Dissolve in 4 mL anhydrous 1,4-Dioxane. Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, eluting with dichloromethane. Concentrate and purify via column chromatography.

V. Troubleshooting Logic Tree

Use this diagnostic workflow if your reactions fail to reach >80% conversion.

Troubleshooting Start Issue: Low Yield or No Reaction with Bulky Electrophile CheckBase Is the base providing a loose ion pair? (e.g., Cs+) Start->CheckBase ChangeBase Switch to Cs2CO3 or add 18-Crown-6 CheckBase->ChangeBase No CheckSolvent Is the solvent polar aprotic and strictly anhydrous? CheckBase->CheckSolvent Yes ChangeSolvent Switch to anhydrous DMF or DMSO CheckSolvent->ChangeSolvent No CheckCatalyst Steric barrier too high for SN2. Switch to Pd-Catalysis (XPhos) CheckSolvent->CheckCatalyst Yes

Caption: Diagnostic logic tree for troubleshooting hindered thiophenol substitution failures.

VI. References

  • PubChem - 2,5-dichloro-4-sulfanylphenol | C6H4Cl2OS | CID 69514065. National Center for Biotechnology Information. Available at:[Link]

  • Organic Chemistry Frontiers (RSC Publishing) - Samarium diiodide-mediated radical thioetherification of alkyl bromides with thiols. Available at:[Link]

  • Organic Letters (ACS Publications) - Desulfurization of Thiols for Nucleophilic Substitution. Available at:[Link]

Troubleshooting

Technical Support Center: Purification of Crude 2,5-Dichloro-4-Sulfanylphenol Extracts

Welcome to the technical support center for the purification of 2,5-dichloro-4-sulfanylphenol (DCSP). This guide is designed for researchers, scientists, and drug development professionals who are working with this criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2,5-dichloro-4-sulfanylphenol (DCSP). This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate. Crude DCSP extracts, often derived from the hydrolysis of 1,2,4-trichlorobenzene, frequently contain a challenging mixture of isomers, byproducts, and unreacted starting materials.[1] This resource provides in-depth troubleshooting advice and validated protocols to help you navigate these challenges and achieve high-purity DCSP suitable for downstream applications, such as the synthesis of the herbicide Dicamba.[1]

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy

This section addresses high-level questions you may have before beginning the purification process.

Q1: What are the most common impurities I should expect in a crude 2,5-dichloro-4-sulfanylphenol extract?

A1: The impurity profile is highly dependent on the synthetic route. For syntheses originating from 1,2,4-trichlorobenzene, you can typically expect:

  • Isomeric Dichlorophenols: 2,4-Dichlorophenol and 3,4-Dichlorophenol are the most common and challenging impurities due to their similar physical properties.[1]

  • Oxidation Products: The sulfanyl (-SH) group is susceptible to oxidation, especially in the presence of air and base, leading to the formation of the corresponding disulfide dimer.

  • Ether Byproducts: If an alcohol like methanol is used as a solvent during synthesis, you may find corresponding methyl ether byproducts (e.g., 2,5-dichloroanisole).[1]

  • Unreacted Starting Materials: Residual 1,2,4-trichlorobenzene may be present.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, acetic acid) and inorganic salts from base-mediated reactions are also common.[2][3]

Q2: My crude material is a dark, oily solid. What is the best first step?

A2: An initial acid-base liquid-liquid extraction (LLE) is an excellent first-pass purification strategy. As a phenol, DCSP is acidic and can be selectively extracted into a basic aqueous phase, leaving non-acidic impurities (like unreacted trichlorobenzene or ether byproducts) in the organic layer.[4] You can then re-acidify the aqueous layer to precipitate the crude phenolic mixture, which can be collected and further purified. This step effectively removes a significant portion of neutral organic impurities and can improve the color and handling properties of the material.

Q3: How can I quickly assess the purity of my extract and subsequent fractions?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment. It helps in choosing a solvent system for column chromatography and monitoring its progress.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reverse-phase C18 column with a UV detector is standard for resolving DCSP from its isomers and other byproducts.[5]

  • Gas Chromatography (GC): Useful for volatile impurities and can be equipped with a flame ionization detector (FID) for general purity or a sulfur chemiluminescence detector (SCD) for specific detection of sulfur-containing compounds.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying residual solvents and can help quantify isomeric impurities if their signals are well-resolved.[8]

Q4: The sulfanyl (-SH) group seems to be causing stability issues. What precautions should I take?

A4: The thiol moiety is prone to oxidation, especially at elevated temperatures and under basic conditions. To minimize degradation:

  • Use an Inert Atmosphere: When possible, conduct purification steps, especially those involving heat or extended exposure to basic solutions, under an inert atmosphere like nitrogen or argon.

  • Degas Solvents: Using solvents that have been sparged with nitrogen or argon can reduce dissolved oxygen.

  • Limit Exposure to Base: While basic extraction is useful, minimize the time the product spends in a high-pH solution to prevent oxidative dimerization.

  • Control Temperature: Avoid excessive heat during solvent evaporation or distillation. The stability of sulfur-containing compounds can be highly temperature-dependent.[9][10]

Part 2: Troubleshooting Guide - Specific Purification Challenges

This section provides solutions to specific problems you may encounter during purification.

Liquid-Liquid Extraction (LLE) Troubleshooting

Q: I performed a wash with aqueous sodium hydroxide to extract my product, but my recovery is very low after re-acidification.

A: There are several potential causes for this:

  • Incomplete Acidification: The most common issue. Ensure you have added enough acid to bring the pH well below the pKa of the phenol (typically pH < 4). Check the pH with a meter or pH paper.

  • Product Solubility: DCSP has some solubility in water. If you re-precipitate it in a large volume of water, a significant amount may remain dissolved. After acidification, try extracting the product back into a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Oxidation in Basic Solution: As mentioned in FAQ Q4, prolonged exposure to strong base and air can lead to the formation of a disulfide dimer, which will not precipitate with the desired monomer upon acidification. Try to perform the basic extraction quickly and under an inert atmosphere.

Q: How can I separate the 2,5-DCSP from the 2,4-DCSP isomer using extraction?

A: This is challenging due to their similar acidities. However, a specialized technique known as fractional liquid-liquid extraction (FLLE), or counter-current extraction, can be effective on a larger scale.[11] This process exploits the slight differences in partition coefficients between an aqueous base and an organic solvent over multiple stages. For lab-scale work, it is often more practical to address this separation using chromatography or crystallization after the initial extraction.

Recrystallization Troubleshooting

Q: My recrystallization attempt resulted in a very low yield. What are the likely causes?

A: Low recovery is a frequent problem in recrystallization. The key is to understand the solubility curve of your compound.[12]

  • Excessive Solvent: Using too much hot solvent is the most common mistake. This keeps too much of your product dissolved even after cooling. Solution: Use the absolute minimum amount of boiling solvent needed to fully dissolve the crude solid. After filtering the crystals, you can try concentrating the mother liquor to recover a second, likely less pure, crop.[13]

  • Inappropriate Solvent Choice: The ideal solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[14] Solution: Perform a systematic solvent screen. (See Protocol 2). A mixed-solvent system (e.g., Toluene/Hexane or Ethanol/Water) can often provide the ideal solubility profile.

  • Cooling Too Rapidly: Crash-cooling the solution can trap impurities and lead to the formation of very fine crystals that are difficult to filter.[13] Solution: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. This promotes the growth of larger, purer crystals.

G start Low Recrystallization Yield check_filtrate Is mother liquor cloudy or does it yield more precipitate upon further cooling/concentration? start->check_filtrate cause_solvent Cause: Too much solvent used or suboptimal solvent choice. check_filtrate->cause_solvent Yes check_hot_filtration Was significant crystallization observed during hot filtration? check_filtrate->check_hot_filtration No solution_solvent Solution: Concentrate mother liquor to recover second crop. For next attempt, use minimum boiling solvent or re-screen for a better solvent system. cause_solvent->solution_solvent cause_premature Cause: Premature crystallization. check_hot_filtration->cause_premature Yes solution_premature Solution: Pre-heat funnel and filter paper. Use a small amount of extra hot solvent to rinse the flask and filter. cause_premature->solution_premature

Caption: Decision tree for diagnosing low recrystallization yield.

Q: My product "oiled out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's solubility decreases so rapidly that it comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.

  • Solution 1 (Immediate): Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also encourage proper crystallization.

  • Solution 2 (Future): This often happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. Choose a lower-boiling point solvent or use a mixed-solvent system where the compound is less soluble.

Column Chromatography Troubleshooting

Q: My compound is streaking badly on the silica gel column, and I can't separate it from a close-running impurity.

A: The acidic nature of both the phenolic and sulfanyl groups can lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing and poor separation.

  • Solution 1: Modify the Mobile Phase. Add a small amount (0.1-1%) of a polar modifier like acetic acid or formic acid to your eluent. This will protonate the silanol groups and reduce their interaction with your acidic compound, resulting in sharper peaks and better resolution.

  • Solution 2: Change the Stationary Phase. If modifying the mobile phase is insufficient, switch to a different stationary phase.

    • Reversed-Phase (C18): This is an excellent alternative where separation is based on hydrophobicity. It is less prone to issues with acidic compounds.[15]

    • Biphenyl Phase: For aromatic compounds, especially those containing sulfur, a biphenyl stationary phase can offer unique selectivity through π-π interactions, potentially resolving isomers that co-elute on C18 or silica.[16]

Part 3: Experimental Protocols & Workflows

Overall Purification Strategy

The following diagram outlines a general workflow for purifying crude DCSP. The optimal path depends on the specific impurity profile of your material.

Caption: General workflow for DCSP purification.

Protocol 1: First-Pass Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude DCSP extract in a suitable organic solvent like ethyl acetate or toluene (approx. 10 mL per 1 g of crude material).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a 1 M aqueous sodium hydroxide (NaOH) solution. Combine the aqueous layers.

    • Causality: The basic solution deprotonates the phenolic DCSP, forming a water-soluble sodium salt, which partitions into the aqueous layer. Neutral impurities remain in the organic phase.[4]

  • Organic Wash (Optional): Wash the combined basic aqueous layers once with the organic solvent to remove any last traces of neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is ~2. A precipitate of the mixed phenols should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the collected solid under vacuum. This material is now enriched in phenolic compounds and ready for further purification by recrystallization or chromatography.

Protocol 2: Purity Assessment by HPLC-UV

This protocol provides a starting point for analyzing DCSP purity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in acetonitrile.

  • Analysis: The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.[6]

Data Summary Table

The following table lists potential impurities and their expected analytical characteristics.

Impurity Potential Origin Expected Analytical Signature
2,4-DichlorophenolIsomerization during synthesis[1]Elutes closely to 2,5-DCSP in RP-HPLC; distinct aromatic pattern in ¹H NMR.
3,4-DichlorophenolIsomerization during synthesis[1]Elutes closely to 2,5-DCSP in RP-HPLC; distinct aromatic pattern in ¹H NMR.
Disulfide DimerOxidation of sulfanyl groupHigher molecular weight in MS (approx. double); may elute later in RP-HPLC.
2,5-DichloroanisoleReaction with methanol solvent[1]Lacks acidic protons; will not extract into base; distinct methoxy signal (~3.8-4.0 ppm) in ¹H NMR.
1,2,4-TrichlorobenzeneUnreacted starting materialNon-polar; elutes early in RP-HPLC; will not extract into base.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Hach. (n.d.). Determination of Phenol. Retrieved from [Link]

  • Kowalski, J. A. (2016). Process for Purifying 2,5-Dichlorophenol. (U.S. Patent No. US20160304425A1). U.S. Patent and Trademark Office.
  • Li, J. J. (2017). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America. Available at: [Link]

  • Lin, C. H., & Lin, C. S. (1995). Process for the synthesis of 4-mercaptophenols and naphthalenols. (European Patent No. EP0640590A1). European Patent Office.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Restek Corporation. (2008). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Available at: [Link]

  • Rittler, D. (1986). Preparation of 2,5-dichlorophenol. (U.S. Patent No. US4670610A). U.S. Patent and Trademark Office.
  • Shah, J. (2021). Traditional methods for the synthesis of 2,4-dichlorophenol. ResearchGate. Available at: [Link]

  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Vrevik, T. O., & Egeberg, P. K. (2014). Separation of dichlorophenols. (Patent No. WO2016196428A1). World Intellectual Property Organization.
  • Zhang, T., et al. (2013). Stability of sulforaphane for topical formulation. PubMed Central. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Mass Spectrometry Validation for 2,5-Dichloro-4-sulfanylphenol Purity

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a ke...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2,5-dichloro-4-sulfanylphenol, a halogenated and sulfur-containing phenol with potential applications in complex syntheses, rigorous purity validation is paramount. This guide provides an in-depth comparison of mass spectrometry (MS) based techniques against other analytical methodologies for the comprehensive purity assessment of this specific molecule. The focus is on the practical application and the causality behind experimental choices, ensuring a robust and self-validating analytical system.

The Critical Role of Purity for 2,5-Dichloro-4-sulfanylphenol

2,5-Dichloro-4-sulfanylphenol presents a unique analytical challenge due to its reactive functional groups—the hydroxyl, sulfanyl, and chloro substituents. These groups can give rise to a range of impurities during synthesis, including regioisomers, over-chlorinated or under-chlorinated species, and oxidation products (e.g., disulfides or sulfonic acids). The presence of even trace-level impurities can have significant downstream consequences, potentially leading to unwanted side reactions, reduced yield, and the introduction of toxic components into the final drug product. Therefore, an analytical method must not only quantify the main component but also possess the specificity to detect and identify potential process-related and degradation impurities.[1][2]

Mass Spectrometry: The Gold Standard for Sensitivity and Specificity

Mass spectrometry, particularly when coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), offers unparalleled sensitivity and specificity for purity analysis.[3][4] The ability to separate compounds and then determine their mass-to-charge ratio provides a high degree of confidence in both identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Workhorse

For a polar and relatively non-volatile compound like 2,5-dichloro-4-sulfanylphenol, LC-MS/MS is the method of choice. The phenolic proton is acidic, making it readily amenable to deprotonation in negative ion mode electrospray ionization (ESI).

Why ESI in Negative Mode? The phenolic hydroxyl group readily loses a proton to form a [M-H]⁻ ion in the ESI source, a highly efficient and stable ionization pathway. This results in a strong signal and high sensitivity. Positive mode ionization is less likely to be as effective due to the absence of easily protonated basic sites on the molecule.

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for targeted analysis.[5][6][7] This is achieved by selecting the precursor ion (the [M-H]⁻ of 2,5-dichloro-4-sulfanylphenol) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This two-stage mass filtering significantly reduces chemical noise and matrix interference.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative with Caveats

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8][9][10] While 2,5-dichloro-4-sulfanylphenol can be analyzed by GC-MS, it may require derivatization of the polar hydroxyl and sulfanyl groups to improve its volatility and chromatographic peak shape.[11] This adds a sample preparation step that can introduce variability. However, for identifying certain volatile impurities that may not be amenable to LC-MS, GC-MS can be a valuable complementary technique.[12]

Orthogonal and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive validation strategy often employs orthogonal techniques that measure the analyte based on different chemical or physical principles. This provides a more complete picture of the compound's purity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for purity analysis.[13] The aromatic ring in 2,5-dichloro-4-sulfanylphenol will have a strong UV absorbance, allowing for sensitive detection. Purity is typically assessed by area percent, assuming that all impurities have a similar response factor to the main component. While less sensitive and specific than MS detection, its simplicity and reliability make it an excellent choice for routine quality control.[11]

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a primary analytical method that provides a direct and highly accurate purity assessment without the need for a specific reference standard of the analyte.[13][14][15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[14][15] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, an absolute purity value can be determined.[16] This makes qNMR an invaluable tool for certifying reference materials and for obtaining a highly accurate purity value.[13]

Comparison of Analytical Methodologies

ParameterLC-MS/MSGC-MSHPLC-UVqNMR
Principle Separation by liquid chromatography, detection by mass-to-charge ratio.Separation of volatile compounds by gas chromatography, detection by mass-to-charge ratio.[11]Separation by liquid chromatography, detection by UV absorbance.Signal intensity is directly proportional to the number of atomic nuclei.[11]
Specificity Very High (based on retention time and mass fragmentation).[7]High (based on retention time and mass spectrum).[8]Moderate (risk of co-elution with impurities having similar UV spectra).[11]Very High (structure-specific signals).
Sensitivity Very High (sub-ppb levels achievable).[5]High (ppb levels).[8]Moderate (ppm levels).Low to Moderate (requires mg quantities).[11]
Quantification Requires a certified reference standard for accurate quantification.Requires a certified reference standard.Area percent provides relative purity; requires a standard for absolute quantification.Absolute quantification against a certified internal standard without needing a standard of the analyte.[11][16]
Impurity ID Excellent (fragmentation data aids in structural elucidation).Good (mass spectral libraries can aid identification).[11]Poor (only provides retention time and UV spectrum).Excellent for structural elucidation of impurities if present at sufficient concentration.
Throughput High.Moderate (derivatization may be required).High.Low.

Experimental Protocols

Workflow for Purity Validation

Purity Validation Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting prep Weigh and dissolve 2,5-dichloro-4-sulfanylphenol dilute Serial Dilution for Calibration Curve prep->dilute qnmr qNMR Analysis prep->qnmr lcms LC-MS/MS Analysis dilute->lcms hplcuv HPLC-UV Analysis dilute->hplcuv quant Quantify Purity & Impurities lcms->quant hplcuv->quant qnmr->quant report Generate Certificate of Analysis quant->report

Caption: Overall workflow for the purity validation of 2,5-dichloro-4-sulfanylphenol.

Detailed Step-by-Step LC-MS/MS Methodology

This protocol is designed as a self-validating system, incorporating system suitability, calibration, and quality control checks as mandated by guidelines such as ICH Q2(R1).[17][18][19][20]

1. Reagents and Materials

  • 2,5-dichloro-4-sulfanylphenol test sample

  • Certified Reference Standard (CRS) of 2,5-dichloro-4-sulfanylphenol (>99.5% purity)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound.

2. Instrument and Conditions

  • HPLC System: UPLC/UHPLC system for optimal resolution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% FA in water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple quadrupole with ESI source.

  • Ionization Mode: Negative ESI.

  • MRM Transitions:

    • 2,5-dichloro-4-sulfanylphenol: Precursor ion [M-H]⁻ → Product ion (determined by infusion and fragmentation of the standard).

    • Internal Standard: Precursor ion [M-H]⁻ → Product ion.

3. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve CRS and test sample in ACN.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the CRS stock solution into a blank matrix (e.g., mobile phase A) to cover the expected concentration range of impurities and the main analyte.

  • QC Samples: Prepare at least three levels of QC samples (low, mid, high) from a separate weighing of the CRS.

  • Test Sample Preparation: Dilute the test sample stock solution to fall within the calibration curve range.

4. Analysis Sequence

  • System Suitability: Inject a mid-level standard multiple times (n=5) to ensure system precision (RSD < 5%).

  • Blank: Inject a blank to check for carryover and system contamination.

  • Calibration Curve: Inject the calibration standards in increasing order of concentration.

  • QC Samples and Test Samples: Inject QC samples and test samples in a bracketing manner (e.g., Cal, QC, Test, Test, Test, QC, Cal).

5. Data Analysis and Acceptance Criteria

  • Linearity: The calibration curve should have a correlation coefficient (r²) > 0.99.

  • Accuracy: The back-calculated concentrations of the calibration standards and the measured concentrations of the QC samples should be within ±15% of the nominal value.

  • Precision: The relative standard deviation (RSD) of replicate injections should be <15%.

  • Purity Calculation: Calculate the purity of the test sample against the calibration curve. Identify and quantify any impurities using their respective MRM transitions or by relative area percent if standards are unavailable.

Logical Framework for Technique Selection

The choice of analytical technique is driven by the specific requirements of the analysis.

Technique Selection Logic start Define Analytical Goal goal1 Routine Purity Check (Area %) start->goal1 goal2 Trace Impurity Quantification start->goal2 goal3 Absolute Purity (Reference Standard Certification) start->goal3 goal4 Unknown Impurity Identification start->goal4 tech1 HPLC-UV goal1->tech1 tech2 LC-MS/MS (MRM) goal2->tech2 tech3 qNMR goal3->tech3 tech4 High-Resolution MS (Q-TOF, Orbitrap) goal4->tech4

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

For the comprehensive purity validation of 2,5-dichloro-4-sulfanylphenol, a multi-faceted approach is recommended. LC-MS/MS stands out as the primary technique due to its superior sensitivity, specificity, and ability to provide structural information about impurities. Its performance is best-in-class for detecting and quantifying known and unknown related substances at trace levels.

HPLC-UV serves as a robust, cost-effective method for routine quality control and release testing where high sensitivity is not the primary concern. For the definitive, absolute quantification required for certifying a reference standard or for critical material qualification, qNMR is the undisputed choice due to its intrinsic accuracy and lack of reliance on a compound-specific standard.

By strategically combining these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for 2,5-dichloro-4-sulfanylphenol, ensuring the quality and safety of downstream processes and the final pharmaceutical product.

References

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  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
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